Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate
Overview
Description
Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a methoxy group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Claisen-Schmidt condensation followed by esterification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as iodine can be employed to facilitate the reaction under milder conditions and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate exerts its effects involves interactions with various molecular targets. The ester functional group can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate
- Ethyl 4-(3-methylphenyl)-4-oxobutanoate
- Ethyl 4-(4-methylphenyl)-4-oxobutanoate
Uniqueness
Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This unique substitution pattern can lead to distinct properties and applications in various fields .
Properties
IUPAC Name |
ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-5-7-13(17-3)10(2)9-11/h5,7,9H,4,6,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOOZMLRAMUMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440411 | |
Record name | ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2954-68-9 | |
Record name | ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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